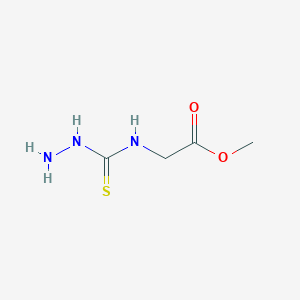
3-(3-甲基-3H-二氮杂环丙烷-3-基)丙酸
描述
3-(3-methyl-3H-diazirin-3-yl)propanoic acid is a chemical compound with the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol . It is commonly used in biochemical research as a photo-crosslinking agent due to its ability to form highly reactive carbene intermediates when activated by UV light . These intermediates can covalently modify or crosslink biomolecules in close proximity, making it a valuable tool for studying protein-protein interactions, protein-ligand binding, and other biological processes .
科学研究应用
3-(3-methyl-3H-diazirin-3-yl)propanoic acid has a wide range of scientific research applications:
作用机制
Target of Action
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid is a chemical compound that is commonly used in biochemical research as a photo-crosslinking agent . It is used in crosslinking sugars and photoactivatable crosslinking .
Mode of Action
The compound works by forming highly reactive carbene intermediates when activated by UV light . These intermediates can then form covalent bonds with nearby molecules, allowing the compound to bind to its targets .
Biochemical Pathways
The exact biochemical pathways affected by 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid can vary depending on the specific targets it binds to. It has been shown to bind to the active site of human sirt1 and inhibit its activity, which leads to cell death by deacylating histone h3 .
Result of Action
The primary result of the action of 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid is the formation of covalent bonds with its targets, which can lead to changes in their function. For example, when it binds to the active site of human SIRT1, it inhibits its activity, leading to cell death .
生化分析
Biochemical Properties
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid plays a crucial role in biochemical reactions due to its ability to form covalent bonds with biomolecules upon UV activation. It interacts with various enzymes, proteins, and other biomolecules, including cyclic AMP-dependent protein kinase, protein kinase C, and cAMP response element-binding protein . These interactions are essential for studying the dynamics of protein complexes and mapping binding sites of ligands on proteins .
Cellular Effects
The effects of 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid on cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to interact with GABA A, NMDA, and serotonin receptors, impacting neuronal signaling pathways . Additionally, it can affect the activity of intracellular proteins, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid exerts its effects through various mechanisms. Upon UV activation, it generates reactive carbene intermediates that can covalently modify amino acid residues in proteins, such as lysine, arginine, and histidine . This modification can lead to enzyme inhibition or activation, changes in gene expression, and alterations in protein-protein interactions . The compound’s ability to bind to multiple receptors and proteins highlights its broad impact on biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the thermal decomposition of diazirines, including 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid, involves ring opening and nitrogen loss . These processes can affect the compound’s reactivity and efficacy in biochemical experiments.
Dosage Effects in Animal Models
The effects of 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound can effectively modulate protein interactions and cellular functions without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Understanding the dosage-dependent effects is crucial for optimizing its use in research and minimizing potential side effects.
Metabolic Pathways
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s ability to generate reactive intermediates upon UV activation allows it to participate in metabolic flux and alter metabolite levels . These interactions are essential for studying metabolic processes and identifying potential targets for therapeutic interventions.
Transport and Distribution
The transport and distribution of 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation can affect its activity and function in biochemical experiments. Understanding its transport mechanisms is essential for optimizing its use in research and ensuring accurate results.
Subcellular Localization
The subcellular localization of 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for studying the compound’s effects on cellular processes and identifying potential therapeutic targets.
准备方法
The synthesis of 3-(3-methyl-3H-diazirin-3-yl)propanoic acid typically involves the following steps:
Diazirine Formation: The synthesis begins with the formation of the diazirine ring. This is achieved by reacting a suitable precursor with a diazo compound under specific conditions.
Propanoic Acid Attachment: The diazirine ring is then attached to a propanoic acid moiety through a series of chemical reactions, including esterification and hydrolysis.
化学反应分析
3-(3-methyl-3H-diazirin-3-yl)propanoic acid undergoes various chemical reactions, including:
Photoactivation: When exposed to UV light, the diazirine ring forms a highly reactive carbene intermediate.
Covalent Modification: The carbene intermediate can covalently modify amino acid residues in proteins, such as lysine, arginine, and histidine.
Crosslinking: The compound can crosslink biomolecules in close proximity, facilitating the study of molecular interactions.
Common reagents and conditions used in these reactions include UV light for photoactivation and various solvents like chloroform, ethyl acetate, and methanol for solubility .
相似化合物的比较
3-(3-methyl-3H-diazirin-3-yl)propanoic acid is unique due to its ability to form highly reactive carbene intermediates upon UV light activation. Similar compounds include:
3-(2-bromoethyl)-3-methyl-3H-diazirine: Used for similar photo-crosslinking applications.
3-(2-iodoethyl)-3-methyl-3H-diazirine: Another photo-crosslinking reagent with similar properties.
3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoic acid: A compound with an alkyne tag for downstream applications.
These compounds share the diazirine ring structure but differ in their functional groups, which can affect their reactivity and applications.
属性
IUPAC Name |
3-(3-methyldiazirin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-5(6-7-5)3-2-4(8)9/h2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOGRJSLWCABBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283434 | |
| Record name | 3-Methyl-3H-diazirine-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25055-86-1 | |
| Record name | 3-Methyl-3H-diazirine-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25055-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-3H-diazirine-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-methyl-3H-diazirin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary products of 3-(3-methyldiazirin-3-yl)propanoic acid thermolysis?
A1: The thermolysis of 3-(3-methyldiazirin-3-yl)propanoic acid primarily yields alkenes derived from the corresponding carbene, MeCH2CH2CO2H. This indicates that the reaction proceeds through a carbene intermediate. Interestingly, a small percentage (around 5%) of γ-valerolactone is also formed, suggesting a competing reaction pathway involving the carboxylic acid functionality. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















